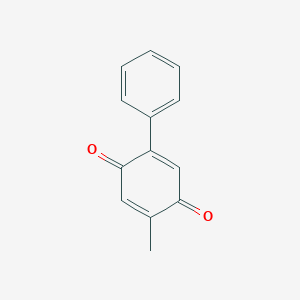![molecular formula C7H9BrCl2N2O B14334683 2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole CAS No. 104473-91-8](/img/structure/B14334683.png)
2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent quality and efficiency. Catalysts and advanced purification techniques, such as chromatography and crystallization, are often employed to enhance the overall production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, strong acids and bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities
Industry: The compound is utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-dichloropyridine
- 2-Bromo-1-methyl-1H-imidazole
- 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole stands out due to its unique combination of bromine, chlorine, and isopropyl groups. This distinct structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
| 104473-91-8 | |
Molecular Formula |
C7H9BrCl2N2O |
Molecular Weight |
287.97 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-1-(propan-2-yloxymethyl)imidazole |
InChI |
InChI=1S/C7H9BrCl2N2O/c1-4(2)13-3-12-6(10)5(9)11-7(12)8/h4H,3H2,1-2H3 |
InChI Key |
XKVDVBDMQJWHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C(=C(N=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
